molecular formula C7HCl4F3 B1609431 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene CAS No. 97985-54-1

1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene

Cat. No. B1609431
CAS RN: 97985-54-1
M. Wt: 283.9 g/mol
InChI Key: PVRJKVZQZVDIQH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene is an organic compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that its structure is similar to other tetrachlorobenzenes and trifluoromethylbenzenes, which are known to be used in various chemical applications23.



Synthesis Analysis

The synthesis of 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene is not explicitly documented in the available resources. However, similar compounds such as 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide have been reported to be prepared in one step from α,α,α−2,3,5,6-heptafluoro- p -xylene2.



Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene is not explicitly provided in the available resources. However, it is expected to have a benzene ring with four chlorine atoms and one trifluoromethyl group attached to it1.



Chemical Reactions Analysis

Specific chemical reactions involving 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene are not documented in the available resources. However, similar compounds are known to participate in various chemical reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene are not explicitly documented in the available resources. However, similar compounds such as 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide have a density of 1.864 g/mL at 25 °C (lit.) and a refractive index n20/D 1.448 (lit.)2.


Scientific Research Applications

Synthesis and Derivative Formation

Researchers have been exploring the synthesis and derivative formation of chlorinated and fluorinated benzene compounds, aiming at creating novel materials with specific chemical properties. For instance, the synthesis of polystannylated and polychloromercurio derivatives of benzene has been reported, highlighting the potential of these compounds in forming new materials through organometallic chemistry (Rot et al., 2000). Similarly, the selective lithiation and subsequent electrophilic substitution of tris(trifluoromethyl)benzene demonstrate the compound's versatility in organic synthesis (Schlosser et al., 1998).

Material Science and Optical Properties

The compound has also found applications in material science, particularly in the development of polymers with unique optical properties. For example, the synthesis of hyperbranched conjugated poly(tetraphenylethene) showcases its utility in creating materials with aggregation-induced emission, suitable for fluorescent photopatterning and explosive detection (Hu et al., 2012).

Environmental and Catalytic Applications

Furthermore, the environmental aspect of chlorobenzene degradation by microbial processes, such as dehalorespiration, indicates the relevance of these compounds in studying environmental pollution and remediation strategies (Adrian et al., 2000). Additionally, the fluorination of benzene derivatives over specific catalysts highlights their role in developing new chemical reactions and understanding reaction mechanisms (Parsons, 1972).

Safety And Hazards

The safety and hazards of 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene are not explicitly documented in the available resources. However, similar compounds such as 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide are classified as Eye Dam. 1 - Skin Corr. 1B according to GHS classification2.


Future Directions

The future directions of 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene are not explicitly documented in the available resources. However, given its structural similarity to other tetrachlorobenzenes and trifluoromethylbenzenes, it may find applications in various chemical and industrial processes1.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.


properties

IUPAC Name

1,2,3,4-tetrachloro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4F3/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRJKVZQZVDIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423770
Record name 1,2,3,4-tetrachloro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene

CAS RN

97985-54-1
Record name 1,2,3,4-Tetrachloro-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97985-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrachloro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2,3,4-tetrachloro-5-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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